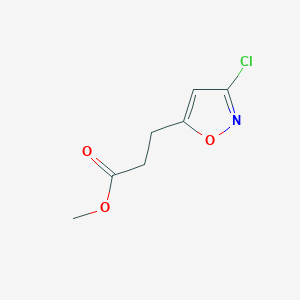
Methyl 3-(3-chloroisoxazol-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(3-chloroisoxazol-5-yl)propanoate” is a chemical compound with the empirical formula C7H8ClNO3 . It has a molecular weight of 189.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)CCc1cc(Cl)no1 . The InChI key for this compound is KHVNKFJAMQCOCX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 189.60 , and its empirical formula is C7H8ClNO3 .科学的研究の応用
Synthetic Methodologies and Structural Analyses
The synthesis and characterization of various organic compounds offer insights into their potential applications in scientific research. Methyl 3-(3-chloroisoxazol-5-yl)propanoate, a chemical of interest, shares structural similarities with compounds that have been synthesized and analyzed for their unique properties and applications. For example, the synthesis and structural characterization of uracil derivatives, as well as compounds like methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, reveal detailed molecular architectures through methods like X-ray diffraction. These studies provide foundational knowledge for designing compounds with specific functions, including interactions with biological molecules (Ting Yao et al., 2013).
Antiproliferative Activities and Biological Interactions
Research into the antiproliferative activities of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives, including their methyl esters, highlights the potential for compounds with similar structures to this compound to serve as therapeutic agents. These compounds have shown significant effects against various cancer cell lines, providing a basis for exploring related compounds in cancer research (B. Božić et al., 2017).
Molecular Geometry and Interaction Studies
Investigations into molecular geometry and vibrational frequencies using computational methods, such as Hartree–Fock and density functional theory, allow for the prediction and understanding of the behavior of compounds under various conditions. Studies on compounds structurally related to this compound provide insights into their potential interactions with other molecules and their stability, which is crucial for the development of pharmaceuticals and materials (H. Arslan et al., 2007).
Novel Synthetic Pathways
The exploration of novel synthetic pathways for creating organic compounds is essential for expanding the toolkit available for research and development. Studies have shown innovative methods for synthesizing compounds, such as the use of Baeyer-Villiger monooxygenases to produce methyl propanoate, highlighting the versatility and potential of organic synthesis in creating molecules for diverse applications (Hugo L van Beek et al., 2014).
将来の方向性
The future directions for the use and study of “Methyl 3-(3-chloroisoxazol-5-yl)propanoate” are not specified in the sources I found. Given that it’s provided to researchers as a unique chemical , it’s likely to be used in various research contexts, including the development of new synthetic methods, the study of chemical reactions, and potentially in the development of new materials or pharmaceuticals.
特性
IUPAC Name |
methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVNKFJAMQCOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=NO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

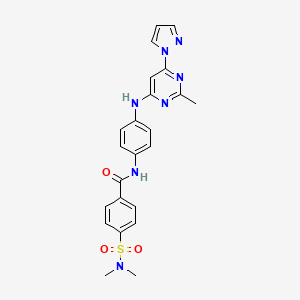
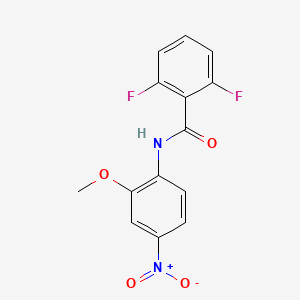

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
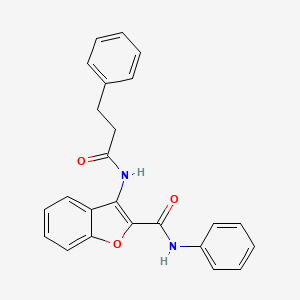
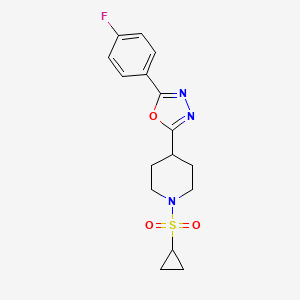
![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)
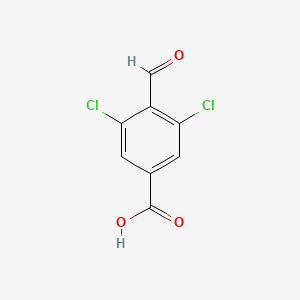
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)